molecular formula C7H11NO4S B15058651 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B15058651
M. Wt: 205.23 g/mol
InChI Key: TWUFLFITVYKTEB-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a unique organic compound characterized by its tetrahydropyridine ring structure and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of tetrahydropyridine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of methylsulfonyl-substituted derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Uniqueness: 1-(Methylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its specific tetrahydropyridine ring structure combined with a methylsulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H11NO4S

Molecular Weight

205.23 g/mol

IUPAC Name

1-methylsulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid

InChI

InChI=1S/C7H11NO4S/c1-13(11,12)8-4-2-3-6(5-8)7(9)10/h3H,2,4-5H2,1H3,(H,9,10)

InChI Key

TWUFLFITVYKTEB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC=C(C1)C(=O)O

Origin of Product

United States

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